

# Synthesis Protocol for High-Purity C.I. Pigment Yellow 110

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Compound of Interest		
Compound Name:	Pigment Yellow 110	
Cat. No.:	B1436609	Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of high-purity C.I. **Pigment Yellow 110** (CAS No. 5590-18-1), an isoindolinone-class high-performance pigment.[1][2][3] The protocol is divided into a two-step synthesis, followed by purification and rigorous analytical characterization to ensure high purity.

## **Overview of Synthesis**

The synthesis of **Pigment Yellow 110** is primarily a two-step process. The first step involves the formation of an intermediate compound from tetrachlorophthalic anhydride and urea. This intermediate is then condensed with p-phenylenediamine, followed by a dehydration/cyclization reaction to yield the final pigment.

#### **Chemical Reaction**

The overall reaction can be summarized as follows:

- Step 1: Intermediate Formation 2 (C<sub>8</sub>Cl<sub>4</sub>O<sub>3</sub>) + 2 (CH<sub>4</sub>N<sub>2</sub>O) → Intermediate Compound (Tetrachlorophthalic Anhydride + Urea)
- Step 2: Pigment Formation Intermediate Compound + C<sub>6</sub>H<sub>8</sub>N<sub>2</sub> + Dehydrating Agent → C<sub>22</sub>H<sub>6</sub>Cl<sub>8</sub>N<sub>4</sub>O<sub>2</sub> (p-Phenylenediamine) → (Pigment Yellow 110)



**Experimental Protocols** 

**Materials and Reagents** 

Reagent	Formula	Molar Mass ( g/mol )	Purity
Tetrachlorophthalic Anhydride	C8Cl4O3	285.90	≥98%
Urea	CH <sub>4</sub> N <sub>2</sub> O	60.06	≥99%
p-Phenylenediamine	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	108.14	≥99%
Nitrobenzene	C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub>	123.11	Anhydrous, ≥99%
Dichlorobenzene	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub>	147.00	Anhydrous, ≥99%
Phosphorus Pentachloride	PCl <sub>5</sub>	208.24	≥98%
Potassium Carbonate	K <sub>2</sub> CO <sub>3</sub>	138.21	Anhydrous, ≥99%
Methanol	СН₃ОН	32.04	ACS Grade
Deionized Water	H <sub>2</sub> O	18.02	Type II

# **Synthesis of Intermediate Compound**

- To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1000 mL of nitrobenzene and 286 g (1.0 mol) of tetrachlorophthalic anhydride.
- Heat the mixture to 130°C with stirring.
- Once the temperature is stable, add 32 g (0.53 mol) of urea to the mixture.
- Maintain the reaction at 130°C for 4 hours.
- Cool the reaction mixture to 70°C.
- Add 2 g of anhydrous potassium carbonate as a catalyst, followed by the addition of 54 g
   (0.5 mol) of p-phenylenediamine.



- Continue the reaction for an additional 5 hours at 70°C.
- After the reaction is complete, cool the mixture to 20°C.
- Filter the resulting precipitate and wash sequentially with methanol and deionized water.
- Dry the intermediate compound in a vacuum oven at 80°C overnight.

### **Synthesis of Pigment Yellow 110**

- In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend the dried intermediate compound in 1000 mL of dichlorobenzene.
- Heat the suspension to 70°C with stirring.
- Carefully add phosphorus pentachloride (PCl₅) as a dehydrating agent. The original patent mentions PCl₅ without specifying the amount, a 10-20% molar excess relative to the intermediate is a reasonable starting point for optimization.
- Maintain the reaction at 70°C for 3 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the crude Pigment Yellow 110.
- Wash the pigment sequentially with methanol and deionized water until the filtrate is neutral.
- Dry the final product in a vacuum oven at 100°C to a constant weight. A typical yield is around 70%.

## **Purification of Pigment Yellow 110**

For high-purity applications, further purification is recommended.

#### **Soxhlet Extraction**

Place the crude Pigment Yellow 110 in a cellulose thimble.



- Perform Soxhlet extraction for 12-24 hours using a suitable solvent like ethanol or a mixture of ethanol and toluene to remove any unreacted starting materials or by-products.
- After extraction, dry the purified pigment in a vacuum oven at 100°C.

## Recrystallization

- Dissolve the crude pigment in a minimal amount of a high-boiling point solvent such as N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at an elevated temperature.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Filter the purified crystals and wash with a small amount of cold solvent.
- Dry the crystals under vacuum.

Analytical Characterization for Purity Assessment High-Performance Liquid Chromatography (HPLC)

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	Gradient of Acetonitrile and Water (with 0.1% formic acid)
Gradient	50% Acetonitrile to 100% Acetonitrile over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV-Vis at 450 nm
Injection Volume	10 μL
Sample Preparation	Dissolve a small amount of pigment in a suitable solvent (e.g., DMF or NMP) and filter through a 0.45 µm syringe filter.



**Mass Spectrometry (MS)** 

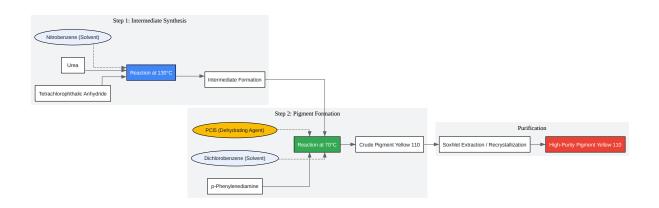
Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI) in positive or negative mode
Mass Analyzer	Time-of-Flight (TOF) or Quadrupole
Expected Molecular Ion	[M+H] <sup>+</sup> at m/z 642.8 or [M-H] <sup>-</sup> at m/z 640.8 for $C_{22}H_6Cl_8N_4O_2$
Fragmentation Analysis	Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns.

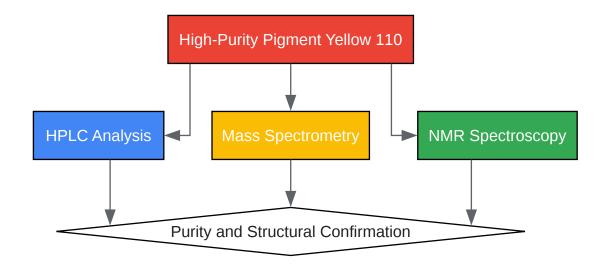
Nuclear Magnetic Resonance (NMR) Spectroscopy

Parameter	Condition
Solvent	Deuterated dimethyl sulfoxide (DMSO-d <sub>6</sub> ) or deuterated N,N-dimethylformamide (DMF-d <sub>7</sub> )
<sup>1</sup> H-NMR	Expected signals in the aromatic region (7-9 ppm).
<sup>13</sup> C-NMR	Expected signals for carbonyl, aromatic, and imine carbons.

# Visualizations Synthesis Workflow







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#### References

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